1,7-Dimethylguanosine can be found in various biological samples, including human urine, where its levels may vary in different physiological and pathological conditions. It has been studied as a potential biomarker for certain diseases, including cancer, due to its altered excretion patterns in affected individuals .
1,7-Dimethylguanosine belongs to the class of modified nucleosides. These compounds are often categorized based on their structural modifications and biological functions. Modified nucleosides like 1,7-dimethylguanosine are critical for RNA processing and function, impacting translation efficiency and RNA stability.
The synthesis of 1,7-dimethylguanosine can be achieved through several chemical methods. One common approach involves the methylation of guanosine using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base. This process typically requires careful control of reaction conditions to ensure selective methylation at the desired positions.
The molecular formula for 1,7-dimethylguanosine is C₁₃H₁₅N₅O₄. Its structure comprises a ribose sugar linked to a guanine base that has two methyl groups attached at the N1 and N7 positions.
1,7-Dimethylguanosine participates in various biochemical reactions typical for nucleosides. It can undergo hydrolysis under acidic or basic conditions to yield guanine and ribose. Additionally, it can be incorporated into RNA during transcription by RNA polymerases.
The mechanism of action for 1,7-dimethylguanosine primarily involves its role as a cap structure on messenger RNA molecules. This modification enhances mRNA stability and facilitates recognition by the ribosome during translation.
1,7-Dimethylguanosine has several scientific applications:
1,7-Dimethylguanosine (m²,₂G) is a post-transcriptionally modified nucleoside predominantly found in transfer RNA (tRNA) molecules. This modification involves the addition of two methyl groups to the guanine base at the N² and N⁷ positions, forming N²,N²-dimethylguanosine. The compound plays crucial roles in maintaining tRNA structural stability, optimizing translational fidelity, and facilitating proper codon-anticodon interactions. Its chemical formula is C₁₂H₁₇N₅O₅, with a molecular weight of 311.30 g/mol [1] [5]. Emerging research links m²,₂G deficiencies to neurodevelopmental disorders, highlighting its biological significance beyond fundamental protein synthesis [3].
The molecular structure of 1,7-dimethylguanosine (systematic name: N²,N²-dimethylguanosine) features a guanosine moiety methylated at the N² and N⁷ nitrogen atoms. This methylation pattern distinguishes it from other methylated guanosine derivatives:
Table 1: Comparative Structural Properties of Methylated Guanosine Derivatives
Compound | Modification Sites | Chemical Formula | Molecular Weight (g/mol) | Primary Location |
---|---|---|---|---|
1,7-Dimethylguanosine | N²,N²-dimethylguanine | C₁₂H₁₇N₅O₅ | 311.30 | tRNA position 26/27 |
7-Methylguanosine | N⁷-methylguanine | C₁₁H₁₅N₅O₅ | 297.27 | mRNA 5'-cap |
Cap DMG (m²,⁷GpppN) | N²,N⁷-dimethylguanine | C₁₇H₂₅N₅O₁₇P₃ | 664.33 | snRNA/snoRNA 5'-cap |
The methylation alters guanine’s electronic properties, enhancing base stacking and thermal stability in tRNA regions. The N⁷ methylation introduces a positive charge, while N² methylation contributes to hydrogen bonding capacity. These properties collectively stabilize tRNA’s tertiary structure, particularly in the anticodon stem-loop [3] [8]. Crystallographic studies confirm that m²,₂G adopts a syn conformation due to steric constraints from the N²-dimethyl group, influencing tRNA’s interaction with ribosomes and elongation factors [3].
The identification of 1,7-dimethylguanosine emerged from early investigations into tRNA modifications during the 1960s–1970s. Key milestones include:
While no single publication is credited with its discovery, advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy enabled precise structural validation. Population-scale metabolomics projects (e.g., U.K. Biobank, TOPMed) later facilitated large-scale detection of modified nucleosides in human samples, revealing age-related fluctuations in m²,₂G levels [2].
1,7-Dimethylguanosine exhibits remarkable evolutionary conservation, reflecting its fundamental role in cellular function:
Table 2: Evolutionary Conservation of TRMT1 and m²,₂G Across Species
Organism | TRMT1 Ortholog | m²,₂G in tRNA | Phenotype of TRMT1 Loss | Sequence Identity to Human TRMT1 |
---|---|---|---|---|
Homo sapiens | TRMT1 | Yes | Neurodevelopmental defects, epilepsy | 100% |
Mus musculus | Trmt1 | Yes | Embryonic lethality | 92% |
Danio rerio | trmt1 | Yes | Motor deficits, brain abnormalities | 78% |
Saccharomyces cerevisiae | Trm3 | Yes | Reduced growth at high temperatures | 71% |
Escherichia coli | – | No | – | – |
Invertebrates like C. elegans lack m²,₂G but possess analogous tRNA stabilization mechanisms, suggesting convergent evolution of translational fidelity strategies. This contrasts with metalloproteases (e.g., ACE), which show broader conservation across invertebrates with closed circulatory systems [4] [7]. The persistence of m²,₂G in vertebrates underscores its non-redundant role in complex organisms, particularly in neural tissue where tRNA fidelity is critical [3] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1